Cas no 1259-86-5 ((+)-Glaucarubinone)

(+)-Glaucarubinone structure
(+)-Glaucarubinone structure
Product Name:(+)-Glaucarubinone
Número CAS:1259-86-5
MF:C25H34O10
Megavatios:494.53
CID:148960
PubChem ID:441796
Update Time:2025-04-28

(+)-Glaucarubinone Propiedades químicas y físicas

Nombre e identificación

    • Picras-3-ene-2,16-dione,11,20-epoxy-1,11,12-trihydroxy-15-[(2S)-2-hydroxy-2-methyl-1-oxobutoxy]-, (1b,11b,12a,15b)- (9CI)
    • Butyric acid, 2-hydroxy-2-methyl-, 4-ester with 1,3ab,4,7,7aa,11,11a,11ba-octahydro-1a,2a,4b,11b-tetrahydroxy-3a,8,11ab-trimethyl-2H-1,11cb-(epoxymethano)phenanthro[10,1-bc]pyran-5,10(3H,6abH)-dione
    • glaucarubinone
    • (+)-Glaucarubinone
    • MLS002703011
    • Picras-3-ene-2, 11,20-epoxy-1,11,12-trihydroxy-15-(2-hydroxy-2-methyl-1-oxobutoxy)-, [1.beta.,11.beta.,12.alpha.,15.beta.(S)]-
    • NSC 277286
    • SCHEMBL1276887
    • DTXSID201317402
    • Butyric acid, 4-ester with 1,3ab,4,7,7aa,11,11a,11ba-octahydro-1a,2a,4b,11b-tetrahydroxy-3a,8,11ab-trimethyl-2H-1,11cb-(epoxymethano)phenanthro[10,1-bc]pyran-5,10(3H,6abH)-dione
    • Butyric acid, 4-ester with 1,3a.beta.,4,7,7a.alpha.,11,11a,11b.alpha.-octahydro-1.alpha.,2.alpha.,4.beta.,11.beta.-tetrahydroxy-3.alpha.,8,11a.beta.-trimethyl-2H-1,11c.beta.-(epoxymethano)phenanthro[10,1-bc]pyran-5,10(3H,6a.beta.H)-dione
    • AC1L9BOD
    • [(1S,4R,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (2S)-2-hydroxy-2-methylbutanoate
    • CHEBI:5371
    • NCI60_000722
    • C08763
    • NSC-132791
    • CHEMBL458347
    • (S)-(1R,2R,3R,3aS,3a1S,4R,6aR,7aS,11S,11aS,11bR)-1,2,11-Trihydroxy-3,8,11a-trimethyl-5,10-dioxo-2,3,3a,4,5,6a,7,7a,10,11,11a,11b-dodecahydro-1H-1,3a1-(epoxymethano)dibenzo[de,g]chromen-4-yl 2-hydroxy-2-methylbutanoate
    • Q27106736
    • NSC132791
    • Neuro_000064
    • SMR001566819
    • Picras-3-ene-2,16-dione, 11,20-epoxy-1,11,12-trihydroxy-15-(2-hydroxy-2-methyl-1-oxobutoxy)-, {[1.beta.,} 11.beta.,12.alpha.,15.beta.(S)]-
    • (trihydroxy-trimethyl-dioxo-[?]yl) 2-hydroxy-2-methyl-butanoate
    • NSC-277286
    • NSC277286
    • Butyric acid, 2-hydroxy-2-methyl-, 4-ester with 1,3ab,4,7,7aa,11,11a,11ba-octahydro-1a,2a,4b, 11b-tetrahydroxy-3a,8,11ab-trimethyl-2H-1, {11cb-(epoxymethano)phenanthro[10,1-bc]pyran-5,10(3H,6abH)-dione}
    • CHEMBL1728992
    • Butyric acid, 2-hydroxy-2-methyl-, 4-ester with 1,3a.beta.,4,7,7a.alpha.,11,11a,11b.alpha.-octahydro-1.alpha.,2.alpha.,4.beta., 11.beta.-tetrahydroxy-3.alpha.,8,11a.beta.-trimethyl-2H-1, {11c.beta.-(epoxymethano)phenanthro[10,1-bc]pyran-5,10(3H,} 6a.beta.H)-dione
    • Picras-3-ene-2,16-dione, 11,20-epoxy-1,11,12-trihydroxy-15-(2-hydroxy-2-methyl-1-oxobutoxy)-, [1.beta.,11.beta.,12.alpha.,15.beta.(S)]-
    • Butyric acid, 2-hydroxy-2-methyl-, 4-ester with 1,3a.beta.,4,7,7a.alpha.,11,11a,11b.alpha.-octahydro-1.alpha.,2.alpha.,4.beta.,11.beta.-tetrahydroxy-3.alpha.,8,11a.beta.-trimethyl-2H-1,11c.beta.-(epoxymethano)phenanthro[10,1-bc]pyran-5,10(3H,6a.beta.H)-dione
    • Renchi: 1S/C25H34O10/c1-6-22(4,31)21(30)35-16-15-11(3)17(27)25(32)20-23(5)12(10(2)7-13(26)18(23)28)8-14(34-19(16)29)24(15,20)9-33-25/h7,11-12,14-18,20,27-28,31-32H,6,8-9H2,1-5H3/t11-,12+,14-,15-,16-,17-,18-,20-,22+,23-,24+,25+/m1/s1
    • Clave inchi: WRBGCYVAJRRQKP-STDAJNJZSA-N
    • Sonrisas: O1C[C@@]23[C@H]4C[C@H]5C(C)=CC([C@H]([C@]5(C)[C@H]2[C@@]1([C@@H]([C@H](C)[C@@H]3[C@H](C(=O)O4)OC([C@](C)(CC)O)=O)O)O)O)=O

Atributos calculados

  • Calidad precisa: 494.21500
  • Masa isotópica única: 494.215
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 4
  • Recuento de receptores de enlace de hidrógeno: 10
  • Recuento de átomos pesados: 35
  • Cuenta de enlace giratorio: 4
  • Complejidad: 1020
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 12
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 160A^2
  • Xlogp3: 0.1

Propiedades experimentales

  • Color / forma: Powder
  • Denso: 1.44
  • Punto de ebullición: 714.1°Cat760mmHg
  • Punto de inflamación: 240.7°C
  • índice de refracción: 1.611
  • PSA: 159.82000
  • Logp: -0.15110

(+)-Glaucarubinone PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
MedChemExpress
HY-N10926-1mg
(+)-Glaucarubinone
1259-86-5 96.46%
1mg
¥2800 2024-07-20
MedChemExpress
HY-N10926-5mg
(+)-Glaucarubinone
1259-86-5 96.46%
5mg
¥6800 2024-07-20

(+)-Glaucarubinone Literatura relevante

Proveedores recomendados
Hangzhou Cedareal Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hangzhou Cedareal Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Suzhou Genelee Bio-Technology Co., Ltd.
上海帛亦医药科技有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hubei Cuiyuan Biotechnology Co.,Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hubei Cuiyuan Biotechnology Co.,Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Inner Mongolia Xinhong Biological Technology Co., Ltd